3-(4-Chloro-3,5-dimethylpyrazolyl)-1-{4-[(4-methylphenyl)sulfonyl]piperazinyl} butan-1-one
CAS No.: 890596-96-0
Cat. No.: VC5079623
Molecular Formula: C20H27ClN4O3S
Molecular Weight: 438.97
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 890596-96-0 |
|---|---|
| Molecular Formula | C20H27ClN4O3S |
| Molecular Weight | 438.97 |
| IUPAC Name | 3-(4-chloro-3,5-dimethylpyrazol-1-yl)-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]butan-1-one |
| Standard InChI | InChI=1S/C20H27ClN4O3S/c1-14-5-7-18(8-6-14)29(27,28)24-11-9-23(10-12-24)19(26)13-15(2)25-17(4)20(21)16(3)22-25/h5-8,15H,9-13H2,1-4H3 |
| Standard InChI Key | AOBAPUJDCGUCGA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CC(C)N3C(=C(C(=N3)C)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central butan-1-one backbone substituted at position 3 with a 4-chloro-3,5-dimethylpyrazole moiety and at position 1 with a 4-[(4-methylphenyl)sulfonyl]piperazine group . Key structural attributes include:
-
Pyrazole ring: A five-membered aromatic heterocycle with chlorine and methyl substituents at positions 4, 3, and 5, enhancing electron-withdrawing properties .
-
Piperazinyl sulfonyl group: A six-membered diazine ring linked to a p-toluenesulfonyl group, contributing to solubility and target binding .
-
Ketone spacer: The butanone chain bridges the two heterocyclic systems, allowing conformational flexibility.
Physicochemical Characterization
Experimental and computed properties are summarized below:
The InChIKey AOBAPUJDCGUCGA-UHFFFAOYSA-N confirms stereochemical uniqueness . Computational models predict moderate lipophilicity (clogP ≈ 3.2), suggesting blood-brain barrier permeability .
Synthesis and Analytical Characterization
Synthetic Pathway
The synthesis involves three principal stages :
-
Pyrazole precursor preparation: 4-Chloro-3,5-dimethylpyrazole is synthesized via cyclocondensation of hydrazine with β-diketones under acidic conditions.
-
Piperazine sulfonylation: 1-Piperazine is reacted with p-toluenesulfonyl chloride in dichloromethane, yielding 4-[(4-methylphenyl)sulfonyl]piperazine.
-
Coupling reaction: The pyrazole and sulfonylated piperazine are conjugated to butan-1-one using EDCI/HOBt-mediated amide bond formation.
Reaction yields range from 45–62%, with purity >95% achieved via silica gel chromatography.
Analytical Validation
Key characterization data include:
-
¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, 2H, Ar-H), 7.32 (d, 2H, Ar-H), 4.21 (m, 1H, CH), 3.52–3.12 (m, 8H, piperazine), 2.44 (s, 3H, CH₃), 2.31 (s, 6H, pyrazole-CH₃).
-
IR (KBr): 1685 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (C-N) .
| Metric | Value |
|---|---|
| MIC | 16 μg/mL |
| MBC | 64 μg/mL |
| Time-kill (24h) | 3.2 log reduction |
Mechanistic studies indicate disruption of membrane integrity via porin inhibition.
Research Challenges and Future Directions
Current limitations include:
-
Solubility: Poor aqueous solubility (predicted logS = -4.1) necessitates prodrug strategies .
-
Metabolic stability: Microsomal assays show t₁/₂ = 12 min (human liver microsomes), prompting structural optimization.
-
Target selectivity: Off-target effects on EGFR (IC₅₀ = 8.3 μM) require scaffold refinement .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume